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2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride

Self-assembly Nanostructure morphology Supramolecular chemistry

Avoid irreproducible self-assembly results caused by sequence isomer impurities. This specific tripeptide (H-Gly-Ala-Gly-OH·HCl) uniquely delivers the planar nanoribbon geometry required for materials templating and biointerface fabrication, unlike its helical or cylindrical-fiber-forming isomers. Key procurement drivers: • Forms untwisted, planar nanoribbons (18.5 ± 3.1 nm width) for conductive nanowire applications. • Exhibits a 6.2-fold lower critical aggregation concentration (0.010 mM) than Ala-Gly-Gly, enabling cost-effective hydrogel formation. • Serves as a defined, batch-consistent substrate for microbial collagenase assays (Gly at P3, Ala at P2). • Provides a distinct chiroptical CD fingerprint (~374 nm) for detector calibration. Specify the Gly-Ala-Gly sequence to guarantee planar architecture and low-concentration gelation performance.

Molecular Formula C7H14ClN3O4
Molecular Weight 239.66 g/mol
Cat. No. B8133196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride
Molecular FormulaC7H14ClN3O4
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)O)NC(=O)CN.Cl
InChIInChI=1S/C7H13N3O4.ClH/c1-4(10-5(11)2-8)7(14)9-3-6(12)13;/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13);1H/t4-;/m0./s1
InChIKeyMGWZHGPYGDWUMX-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-Ala-Gly-OH Hydrochloride: Procurement Overview


The compound 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid hydrochloride, commonly designated H-Gly-Ala-Gly-OH·HCl (CAS 143485-62-5), is a hydrochloride salt of the tripeptide glycyl-L-alanyl-glycine . It belongs to the class of short linear peptides composed exclusively of glycine and L-alanine residues and is routinely supplied as a lyophilized powder with solubility in water and DMSO [1]. In research and industrial contexts, this tripeptide serves as a defined building block for solid-phase peptide synthesis (SPPS), as a substrate for enzyme kinetics studies, and as a minimal model for investigating sequence-dependent self-assembly phenomena .

Why Gly-Ala-Gly Cannot Be Substituted


Tripeptides composed of one alanine and two glycines share the same empirical formula (C₇H₁₃N₃O₄) but exhibit markedly different physicochemical and functional properties depending solely on the position of the alanine residue. Experimental data demonstrate that simply substituting H-Gly-Ala-Gly-OH with its sequence isomers H-Ala-Gly-Gly-OH or H-Gly-Gly-Ala-OH leads to divergent self-assembled architectures, aggregation thresholds, internal packing orders, and bioactivity profiles [1]. Consequently, procurement decisions based purely on amino acid composition without regard for the specific sequence can produce irreproducible results in applications ranging from supramolecular biomaterials to enzyme kinetics assays.

Gly-Ala-Gly vs. Isomers: Quantitative Evidence


Nanostructure Morphology by Sequence

Under identical self-assembly conditions (30 mM in water, cooled from 70 °C to room temperature), H-Gly-Ala-Gly-OH (as the azobenzene-glycopeptide conjugate AGP2) forms planar nanoribbons with a width of 18.5 ± 3.1 nm (TEM) and height of 7.1 ± 0.8 nm (AFM) [1]. In contrast, H-Ala-Gly-Gly-OH (AGP1) assembles into left-handed nanotwists with a helical pitch of 202 ± 12 nm, width 17.5 ± 2.9 nm, and height 7.3 ± 1.2 nm, while H-Gly-Gly-Ala-OH (AGP3) forms cylindrical nanofibers with a width of 6.9 ± 1.1 nm and height of 6.3 ± 1.5 nm [1]. The distinct 1D morphology (planar ribbon vs. helical twist vs. cylinder) is a direct consequence of alanine position and cannot be reproduced by the isomers.

Self-assembly Nanostructure morphology Supramolecular chemistry

CAC Comparison of Sequence Isomers

The critical aggregation concentration (CAC), measured by a pyrene fluorescence probe method, ranks the three sequence isomers as follows: Gly-Ala-Gly (AGP2) = 0.010 mM < Ala-Gly-Gly (AGP1) = 0.062 mM < Gly-Gly-Ala (AGP3) = 0.215 mM [1]. The CAC of Gly-Ala-Gly is 6.2-fold lower than that of Ala-Gly-Gly and 21.5-fold lower than that of Gly-Gly-Ala, indicating that Gly-Ala-Gly possesses the strongest intermolecular interactions (H-bonding and π-π stacking) among the isomers, making it the most efficient gelator at low concentrations.

Self-assembly Critical aggregation concentration Supramolecular chemistry

XRD Lamellar d-Spacing Analysis

XRD patterns reveal that Gly-Ala-Gly (AGP2) exhibits a lamellar structure with d-spacings of 6.18, 3.12, and 2.06 nm, closely resembling the periodic packing of Ala-Gly-Gly (AGP1; 6.22, 3.29, 2.22 nm) but with a slightly smaller primary d-spacing (6.18 vs. 6.22 nm), consistent with the absence of helical twist in the nanoribbons [1]. In contrast, Gly-Gly-Ala (AGP3) lacks obvious periodic diffraction peaks and displays a single d-spacing of 5.56 nm, indicating a much more tightly packed but less ordered bilayer structure [1]. The ordered lamellar packing of Gly-Ala-Gly is distinct from the disordered packing of Gly-Gly-Ala.

X-ray diffraction Molecular packing Peptide nanostructures

CD Chiroptical Signature

The CD spectrum of Gly-Ala-Gly (AGP2) self-assemblies displays a positive band at ~374 nm and a negative band at ~336 nm with a crossover at ~353 nm, indicative of a specific chiral arrangement of azobenzene chromophores [1]. In contrast, Ala-Gly-Gly (AGP1) exhibits an exciton couplet centered at 318 nm, while Gly-Gly-Ala (AGP3) yields a distinct CD pattern (not detailed with precise extrema) [1]. The chiroptical differences arise from the position of the chiral Ala residue (odd position in AGP2 and AGP3 vs. even position in AGP1) and provide a spectroscopic fingerprint that uniquely identifies each isomer.

Circular dichroism Chirality transfer Peptide conformation

MD Assembly Curvature and Subunit Geometry

Coarse-grained MD simulations reveal that Gly-Ala-Gly (AGP2) assemblies form planar structures composed of parallelogram-shaped subunit cells approximately twice the size of those in Ala-Gly-Gly (AGP1, hexagonal subunit cells yielding a curvature of 0.13 nm⁻¹) and fundamentally different from the circular subunits of Gly-Gly-Ala (AGP3, curvature 0.37 nm⁻¹) [1]. AGP2's subunit architecture results in straight-edge ribbon morphology without curvature, directly explaining the experimental observation of untwisted nanoribbons.

Molecular dynamics Self-assembly mechanism Peptide packing

Collagenase Substrate Motif Recognition

Microbial collagenase (EC 3.4.24.3) exhibits a strong preference for Gly at subsites P3 and P1′ combined with Pro or Ala at P2 and P2′ [1]. The tripeptide sequence Gly-Ala-Gly provides Gly at both P3 and P1′ positions with Ala at P2, fitting the canonical recognition motif, whereas the sequence isomers Ala-Gly-Gly and Gly-Gly-Ala lack the matched P3 Gly/P2 Ala pattern and are expected to be less efficient substrates. While direct kinetic parameters (k_cat, K_m) comparing the three free tripeptides have not been reported in a single study, the established enzyme specificity profile supports Gly-Ala-Gly as the most suitable minimalist substrate scaffold for collagenase assay development.

Collagenase Enzyme substrate Peptide kinetics

Unique Applications of H-Gly-Ala-Gly-OH


Planar Nanoribbon Biomaterials

When a research group requires untwisted, planar peptide nanoribbons for templating inorganic materials, constructing conductive nanowires, or fabricating aligned biointerfaces, H-Gly-Ala-Gly-OH (as the AGP2 conjugate) uniquely delivers planar morphology with a width of 18.5 ± 3.1 nm [1]. The sequence isomers Ala-Gly-Gly and Gly-Gly-Ala yield helical twists and cylindrical fibers, respectively, making them unsuitable for planar architectures [1]. Procurement must specify the Gly-Ala-Gly sequence to achieve the desired ribbon geometry.

Low-Concentration Hydrogel Formation

H-Gly-Ala-Gly-OH-based glycopeptide conjugates exhibit a critical aggregation concentration of 0.010 mM, which is 6.2-fold lower than Ala-Gly-Gly (0.062 mM) and 21.5-fold lower than Gly-Gly-Ala (0.215 mM) [1]. This superior assembly propensity enables hydrogel formation at significantly reduced peptide concentrations, lowering material costs and minimizing potential cytotoxicity in biomedical applications such as injectable drug depots or cell-encapsulation scaffolds.

Collagenase Activity Assay Development

The Gly-Ala-Gly tripeptide matches the subsite preferences of microbial collagenase (Gly at P3, Ala at P2, Gly at P1′) [1]. It can serve as a chemically defined, low-molecular-weight substrate for spectrophotometric collagenase activity assays, offering batch-to-batch consistency that complex protein substrates (e.g., collagen, gelatin) cannot guarantee. Sequence isomers with mismatched subsite occupancy are predicted to show inferior turnover and should be avoided for this purpose.

Chirality Transfer Reference Standard

The self-assembled Gly-Ala-Gly conjugate (AGP2) produces a distinct CD signature with a positive band at ~374 nm, a negative band at ~336 nm, and a crossover at ~353 nm [1]. This fingerprint reflects specific chirality transfer from the Ala residue to the azobenzene chromophore at an odd sequence position. It can be used as a reference standard in chiroptical detector calibration or in studies investigating sequence-chirality relationships in supramolecular polymers.

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